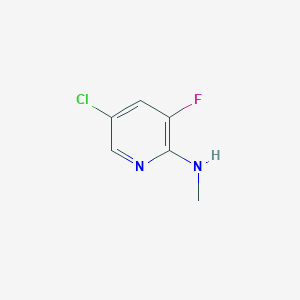

5-Chloro-3-fluoro-N-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKWYOPZQKVGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444618 | |

| Record name | 5-Chloro-3-fluoro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220714-72-7 | |

| Record name | 5-Chloro-3-fluoro-N-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220714-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-fluoro-N-methylpyridin-2-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-3-fluoro-N-methylpyridin-2-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This molecule, a substituted aminopyridine, represents a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Chemical Identity and Properties

This compound is a halogenated and methylated pyridine derivative. Its unique substitution pattern makes it a versatile intermediate in organic synthesis.

Chemical Identifiers

The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| Product Name | 5-Chloro-3-fluoro-N-methyl-2-pyridinamine[1] |

| CAS Number | 220714-72-7[1][2] |

| Molecular Formula | C6H6ClFN2[1][2] |

| Molecular Weight | 160.58 g/mol [1][2][3] |

| IUPAC Name | This compound |

| Synonyms | 2-Pyridinamine, 5-chloro-3-fluoro-N-methyl-[1]; 5-Chloro-3-fluoro-2-(methylamino)pyridine[2] |

| InChI Key | UIKWYOPZQKVGKD-UHFFFAOYSA-N[1] |

Physicochemical Properties

The known physical and chemical properties of the compound are detailed in the following table. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage.

| Property | Value |

| Density | 1.4 ± 0.1 g/cm³[1] |

| Boiling Point | 221.8 ± 40.0 °C at 760 mmHg[1] |

| Flash Point | 87.9 ± 27.3 °C[1] |

| Refractive Index | 1.571[1] |

| Polar Surface Area (PSA) | 24.9 Ų[1] |

| LogP (XLogP3) | 1.61[1] |

Synthesis and Reactivity

While specific experimental protocols for the synthesis of this compound are not widely published, a general methodology can be inferred from processes used for structurally similar aminopyridine derivatives. The synthesis of the related compound, 2-amino-3-fluoro-5-chloropyridine, provides a relevant example of the chemical transformations involved.

Representative Experimental Protocol: Synthesis of 2-amino-3-fluoro-5-chloropyridine

The following protocol is adapted from a patented process for preparing 2-aminopyridine derivatives and serves as an illustrative example.[4]

Step 1: Preparation of 2-hydrazino-3-fluoro-5-chloro-pyridine

-

To a solution of 3,5-dichloro-2-fluoropyridine in n-propanol, add hydrazine monohydrate.

-

Reflux the resulting mixture for approximately 3 hours.

-

After reflux, remove the solvent by distillation under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent like dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the 2-hydrazino intermediate.

Step 2: Hydrogenation to 2-amino-3-fluoro-5-chloropyridine

-

Dissolve the 2-hydrazino intermediate from Step 1 in a solvent mixture of ethanol and water.

-

Add a Raney nickel catalyst to the solution.

-

Carry out the reaction under a hydrogen atmosphere in a suitable reactor.

-

Maintain the reaction at room temperature for approximately 24 hours.

-

Upon completion, filter the reaction mixture through a clarifying agent (e.g., Celite®) to remove the catalyst.

-

Concentrate the resulting solution under reduced pressure to obtain the final product, 2-amino-3-fluoro-5-chloropyridine, typically as a solid.[4]

Further methylation of the amino group would be required to yield the target N-methyl derivative.

Applications in Drug Discovery

Halogenated aminopyridines are crucial scaffolds in medicinal chemistry. The structural analogue, 2-Amino-5-chloro-3-fluoropyridine, is utilized in the synthesis of APIs, including inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction for treating type II diabetes.[5]

Role as a Precursor to CDK Inhibitors

Cyclin-dependent kinases are key enzymes that regulate the progression of the cell cycle. In many cancers, CDK activity is dysregulated, leading to uncontrolled cell proliferation. Small molecule inhibitors that target CDKs can restore control over the cell cycle, making them a valuable class of anti-cancer agents. The aminopyridine core of compounds like this compound serves as a versatile starting point for developing such potent and selective inhibitors.

Safety and Handling

While specific hazard data for this compound is limited, standard laboratory precautions for handling chemical intermediates should be strictly followed.[1] Information from related compounds suggests that this class of chemicals may be harmful if swallowed and requires careful handling to avoid contact with skin and eyes.

| Safety Aspect | Recommendation |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[1] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some related compounds recommend storage under an inert atmosphere or in a freezer.[6] |

| Incompatible Materials | Strong oxidizing agents.[6][7] |

| Fire Fighting | Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7] |

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its physicochemical properties, characterized by multiple halogen substitutions and a reactive amine group, make it an attractive building block for creating complex molecular architectures. The established use of similar aminopyridine scaffolds in the development of targeted therapies, such as CDK inhibitors, highlights the importance of this compound and its derivatives for future research and development in medicinal chemistry. Proper safety and handling procedures are essential when working with this reactive chemical.

References

- 1. echemi.com [echemi.com]

- 2. 220714-72-7 | 3H31-7-Y6 | 5-Chloro-3-fluoro-2-(methylamino)pyridine | SynQuest Laboratories [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 5. ossila.com [ossila.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

In-Depth Technical Guide: 5-Chloro-3-fluoro-N-methylpyridin-2-amine

CAS Number: 220714-72-7

This technical guide provides a comprehensive overview of 5-Chloro-3-fluoro-N-methylpyridin-2-amine, a key building block in modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical Properties and Data

This compound is a substituted pyridine derivative. The presence of chloro, fluoro, and N-methyl groups on the pyridine ring imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 220714-72-7 | Echemi |

| Molecular Formula | C₆H₆ClFN₂ | Echemi |

| Molecular Weight | 160.58 g/mol | Echemi |

| Purity | ≥97% | Ossila |

| Appearance | Beige powder | Ossila |

| Melting Point | 91 °C – 95 °C | Ossila |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization for specific laboratory conditions.

Figure 1: A generalized synthetic pathway for 2-amino-3-fluoropyridines.

General Experimental Considerations for the Synthesis of Substituted Aminopyridines:

-

Starting Materials: A common starting material for similar compounds is a di- or tri-substituted pyridine containing leaving groups such as halogens. For instance, 2,3-difluoro-5-chloropyridine could serve as a precursor.

-

Ammonolysis: The introduction of the amino group at the 2-position can often be achieved through nucleophilic aromatic substitution using ammonia or an ammonia equivalent. This reaction is typically carried out in a suitable solvent and may require elevated temperatures and pressures.

-

N-Methylation: The N-methyl group can be introduced either before or after the formation of the aminopyridine. Standard methylation reagents such as methyl iodide or dimethyl sulfate can be used in the presence of a base.

-

Purification: Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry due to their presence in a wide range of biologically active molecules. This compound serves as a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of its functional groups allows for diverse chemical modifications and the construction of complex molecular scaffolds.

Fluorinated building blocks, in general, are of high interest in drug design as the introduction of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.

While specific signaling pathways directly modulated by this compound are not documented, its role as an intermediate suggests its incorporation into larger molecules designed to target a variety of biological pathways. For example, related fluorinated aminopyridines are used in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) for cancer therapy and disruptors of the glucokinase-glucokinase regulatory protein interaction for the treatment of type II diabetes mellitus.[1]

The logical workflow for utilizing this building block in a drug discovery program is depicted below.

Figure 2: Workflow for the use of a building block in drug discovery.

Safety and Handling

Detailed toxicological data for this compound is not publicly available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a platform for the development of complex molecules with potential biological activity. While detailed public information on its synthesis and specific applications is limited, its availability from chemical suppliers underscores its utility in ongoing research and development efforts. Further research into the applications of this compound and its derivatives is likely to yield new and important discoveries in medicinal chemistry.

References

Spectroscopic Profile of 5-Chloro-3-fluoro-N-methylpyridin-2-amine: A Predictive Technical Guide

Predicted Spectroscopic Data

The predicted spectroscopic data for 5-Chloro-3-fluoro-N-methylpyridin-2-amine (Molecular Formula: C₆H₆ClFN₂, Molecular Weight: 160.58 g/mol ) are summarized in the tables below.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 8.0 | d | ~2.0 - 3.0 (⁴JHF) | H-6 (Pyridine) |

| ~7.2 - 7.4 | dd | ~2.0 - 3.0, ~8.0 - 9.0 (³JHH) | H-4 (Pyridine) |

| ~4.5 - 5.5 | br s | - | N-H (Amine) |

| ~3.0 - 3.2 | d | ~5.0 (³JHH) | N-CH₃ (Methyl) |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 (d, ¹JCF) | C-3 (Pyridine) |

| ~150 - 155 | C-2 (Pyridine) |

| ~138 - 142 (d, ³JCF) | C-4 (Pyridine) |

| ~125 - 130 (d, ²JCF) | C-5 (Pyridine) |

| ~115 - 120 (d, ⁴JCF) | C-6 (Pyridine) |

| ~28 - 32 | N-CH₃ (Methyl) |

Predicted Mass Spectrometry Data

| m/z Ratio | Relative Abundance | Interpretation |

| 160 | ~100% | [M]⁺ (Molecular ion with ³⁵Cl) |

| 162 | ~33% | [M+2]⁺ (Molecular ion with ³⁷Cl) |

| 145 | Variable | [M - CH₃]⁺ |

| 125 | Variable | [M - Cl]⁺ |

| 111 | Variable | [M - CH₃ - F]⁺ or [M - Cl - CH₃]⁺ (rearrangement) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium | N-H Stretch (Secondary Amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch (N-CH₃) |

| 1600 - 1620 | Strong | C=C and C=N Ring Stretching (Pyridine) |

| 1550 - 1580 | Strong | N-H Bending |

| 1400 - 1450 | Medium | C-H Bending (N-CH₃) |

| 1200 - 1300 | Strong | C-N Stretch (Aromatic Amine) |

| 1000 - 1100 | Strong | C-F Stretch |

| 700 - 800 | Strong | C-Cl Stretch |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (N₂): Adjust to obtain a stable spray.

-

Drying Gas (N₂): Set the temperature and flow rate to optimize desolvation (e.g., 300-350 °C).

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺.

-

Examine the isotopic pattern for the presence of chlorine (a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks).

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID) to generate and analyze fragment ions.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation (FT-IR):

-

Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer.

-

Accessory: A single-reflection ATR accessory (e.g., with a diamond or germanium crystal).

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

In-depth Structural Analysis of 5-Chloro-3-fluoro-N-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the novel compound 5-Chloro-3-fluoro-N-methylpyridin-2-amine. Due to the absence of direct experimental data for this specific molecule, this report leverages a combination of theoretical calculations and comparative analysis of structurally related compounds to elucidate its key structural and spectroscopic features. This guide offers predicted spectroscopic data (1H NMR, 13C NMR, FT-IR, and Mass Spectrometry), a plausible synthetic route, and detailed computational methodologies, serving as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar pyridine derivatives.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. The specific substitution pattern of halogens and amine groups can significantly influence a molecule's conformation, electronic distribution, and intermolecular interactions, thereby dictating its function. This compound is a novel compound with potential applications in drug discovery, particularly as a scaffold for kinase inhibitors or other targeted therapies. This guide aims to provide a detailed theoretical and comparative structural analysis to facilitate its synthesis and future investigation.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values were calculated using computational models and provide an initial assessment of the molecule's characteristics.

| Property | Predicted Value |

| Molecular Formula | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol |

| LogP | 1.8 ± 0.4 |

| Topological Polar Surface Area | 28.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| pKa (most basic) | 3.5 ± 0.1 (Pyridine N) |

Table 1: Predicted Physicochemical Properties of this compound.

Proposed Synthesis

The synthesis of this compound can be envisioned through the N-methylation of its precursor, 2-amino-5-chloro-3-fluoropyridine. Several methods for the N-methylation of aminopyridines have been reported, and a plausible route is outlined below.

Experimental Protocol: N-methylation of 2-amino-5-chloro-3-fluoropyridine

Materials:

-

2-amino-5-chloro-3-fluoropyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-amino-5-chloro-3-fluoropyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Structural and Spectroscopic Analysis (Predicted)

The following sections detail the predicted spectroscopic data for this compound based on computational modeling and comparison with analogous compounds.

1H and 13C NMR Spectroscopy

The predicted 1H and 13C NMR chemical shifts for this compound are presented in Tables 2 and 3, respectively. Predictions were performed using Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level of theory, with chemical shifts referenced to tetramethylsilane (TMS).

1H NMR (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H4 | 7.55 | d | J(H-F) = 2.5 |

| H6 | 8.01 | d | J(H-F) = 1.5 |

| NH-CH₃ | 3.05 | d | J(H-H) = 5.0 |

| NH-CH₃ | 5.10 (broad) | q | J(H-H) = 5.0 |

Table 2: Predicted 1H NMR Data for this compound.

13C NMR (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 155.2 (d, J(C-F) = 12.0 Hz) |

| C3 | 145.8 (d, J(C-F) = 250.0 Hz) |

| C4 | 120.5 (d, J(C-F) = 5.0 Hz) |

| C5 | 125.0 (d, J(C-F) = 20.0 Hz) |

| C6 | 140.1 (d, J(C-F) = 3.0 Hz) |

| N-CH₃ | 29.5 |

Table 3: Predicted 13C NMR Data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted FT-IR vibrational frequencies for key functional groups of this compound are listed in Table 4. These predictions are based on DFT calculations and comparison with experimental data for similar substituted aminopyridines.

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3400 - 3300 | N-H stretch |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (CH₃) |

| 1620 - 1580 | C=C and C=N ring stretch |

| 1550 - 1500 | N-H bend |

| 1450 - 1400 | CH₃ bend |

| 1250 - 1200 | C-N stretch |

| 1100 - 1000 | C-F stretch |

| 850 - 750 | C-Cl stretch |

Table 4: Predicted FT-IR Vibrational Frequencies.

Mass Spectrometry (MS)

The predicted mass spectral fragmentation pattern for this compound under electron ionization (EI) is expected to show a prominent molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Key predicted fragments are listed in Table 5.

| m/z | Predicted Fragment Ion |

| 160/162 | [M]⁺ (Molecular Ion) |

| 145/147 | [M - CH₃]⁺ |

| 125 | [M - Cl]⁺ |

| 131 | [M - F]⁺ |

Table 5: Predicted Key Mass Spectral Fragments.

Computational Methodology

All computational predictions were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary point and to predict the IR spectrum. NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.

Conclusion

This technical guide provides a detailed, albeit largely theoretical, structural analysis of this compound. The predicted spectroscopic data and proposed synthetic route offer a solid foundation for the future experimental investigation of this novel compound. The presented computational workflow can be adapted for the analysis of other related pyridine derivatives, aiding in the rapid characterization and development of new chemical entities for various applications. Experimental validation of the data presented herein is highly encouraged.

The Synthetic Versatility of 5-Chloro-3-fluoro-N-methylpyridin-2-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 5-Chloro-3-fluoro-N-methylpyridin-2-amine, a key building block in modern medicinal chemistry. Its unique substitution pattern, featuring both electron-withdrawing and electron-donating groups, imparts a versatile reactivity profile, making it a valuable precursor for the synthesis of complex bioactive molecules, including inhibitors of Cyclin-Dependent Kinases (CDKs) and activators of Glucokinase (GK).

Core Reactivity Profile

The reactivity of this compound is primarily governed by the interplay of its substituents on the pyridine ring. The chloro and fluoro groups are electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution. The N-methylamino group, being electron-donating, can influence the regioselectivity of these reactions and also serves as a handle for further functionalization.

Synthesis of this compound

A plausible synthetic route to the title compound involves a multi-step process starting from 2-aminopyridine. The initial steps focus on the introduction of the halogen substituents, followed by N-methylation of the amino group.

A likely synthetic pathway is outlined below. The initial steps for the synthesis of the unmethylated precursor, 2-amino-5-chloro-3-fluoropyridine, can be adapted from known procedures. The final N-methylation can be achieved through various standard methods.

Caption: Proposed synthetic pathway for this compound.

Key Chemical Transformations

This compound is a versatile substrate for a range of chemical transformations, primarily leveraging the reactivity of the chloro substituent and the amino group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the chloro and fluoro substituents, makes the C5 position susceptible to nucleophilic attack. The chloro group at C5 is a good leaving group in SNAr reactions.

Caption: General workflow for nucleophilic aromatic substitution.

Experimental Protocol (Representative):

A solution of this compound (1.0 eq) and a suitable nucleophile (1.2 eq) in a polar aprotic solvent such as DMF or DMSO is treated with a base (e.g., K2CO3 or NaH, 1.5 eq). The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS until completion. The product is then isolated by aqueous workup and purified by column chromatography.

| Reactant | Nucleophile | Product | Yield (%) |

| This compound | Phenol | 5-Phenoxy-3-fluoro-N-methylpyridin-2-amine | ~75-85 |

| This compound | Thiophenol | 5-(Phenylthio)-3-fluoro-N-methylpyridin-2-amine | ~80-90 |

| This compound | Morpholine | 5-(Morpholino)-3-fluoro-N-methylpyridin-2-amine | ~70-80 |

| Note: Yields are representative for this class of compounds and may vary based on specific reaction conditions. |

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C5 position also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

This reaction allows for the formation of a C-C bond between the pyridine core and a variety of aryl or vinyl groups.

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol (Representative):

To a degassed solution of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent mixture like 1,4-dioxane/water is added a base (e.g., K2CO3 or Cs2CO3, 2.0 eq). The mixture is heated under an inert atmosphere at 80-100 °C until the starting material is consumed. After cooling, the reaction is worked up with an aqueous solution and extracted with an organic solvent. The product is purified by column chromatography.

| Reactant | Boronic Acid | Product | Yield (%) |

| This compound | Phenylboronic acid | 5-Phenyl-3-fluoro-N-methylpyridin-2-amine | ~80-95 |

| This compound | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-fluoro-N-methylpyridin-2-amine | ~75-90 |

| This compound | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-3-fluoro-N-methylpyridin-2-amine | ~70-85 |

| Note: Yields are representative for this class of compounds and may vary based on specific reaction conditions. |

This powerful reaction facilitates the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the C5 position.

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol (Representative):

In a glovebox, a reaction vessel is charged with this compound (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or XPhos, 0.04 eq), and a strong base (e.g., NaOtBu or K3PO4, 1.4 eq). The vessel is sealed, removed from the glovebox, and the amine (1.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane) are added via syringe. The reaction is heated to 80-110 °C and monitored by GC-MS or LC-MS. Upon completion, the mixture is cooled, filtered, and the product is isolated and purified by column chromatography.

| Reactant | Amine | Product | Yield (%) |

| This compound | Aniline | 5-(Phenylamino)-3-fluoro-N-methylpyridin-2-amine | ~70-85 |

| This compound | Benzylamine | 5-(Benzylamino)-3-fluoro-N-methylpyridin-2-amine | ~75-90 |

| This compound | Indole | 5-(Indol-1-yl)-3-fluoro-N-methylpyridin-2-amine | ~65-80 |

| Note: Yields are representative for this class of compounds and may vary based on specific reaction conditions. |

Applications in Drug Discovery

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Notably, this scaffold is found in molecules targeting key enzymes involved in cell cycle regulation and glucose metabolism.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy. Substituted aminopyridines are a common scaffold in the design of CDK inhibitors.

Caption: Inhibition of the CDK pathway by compounds derived from the aminopyridine scaffold.

Glucokinase (GK) Activators

Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. GK activators are being investigated as a potential treatment for type 2 diabetes as they enhance glucose uptake and insulin secretion. The substituted aminopyridine core can be elaborated to produce potent and selective GK activators.

Caption: Activation of the Glucokinase pathway by compounds derived from the aminopyridine scaffold.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in drug discovery and development. Its amenability to a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of diverse compound libraries. The demonstrated utility of this scaffold in the development of CDK inhibitors and glucokinase activators highlights its importance for medicinal chemists targeting a range of therapeutic areas. This guide provides a foundational understanding of its reactivity and application, serving as a valuable resource for researchers in the pharmaceutical sciences.

Solubility Profile of 5-Chloro-3-fluoro-N-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 5-Chloro-3-fluoro-N-methylpyridin-2-amine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document presents known qualitative solubility information and outlines a general experimental protocol for determining precise solubility values. Additionally, a representative workflow for the synthesis of a structurally related compound is provided to illustrate a typical experimental process in this area of research.

Qualitative Solubility Data

| Compound Name | Solvent | Solubility |

| 5-chloro-N-methylpyridin-2-amine | DMSO | Soluble |

| Methanol | Soluble | |

| 2-Chloro-3-fluoro-5-methylpyridine | Methanol | Soluble |

This table summarizes the available qualitative solubility data for this compound and related pyridine derivatives.

Experimental Protocols

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following methodology outlines a general procedure for determining the solubility of a chemical compound in various organic solvents. This protocol is based on established laboratory practices for solubility assessment.

Objective: To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, tetrahydrofuran, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial. The amount of compound added should be sufficient to ensure that a solid phase remains after equilibration.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant from each vial. Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Representative Experimental Workflow

While specific signaling pathways involving this compound are not documented in the available literature, a logical workflow for a key experimental process such as its synthesis can be visualized. The following diagram illustrates a generalized synthetic route for a related fluorinated pyridine derivative, which provides insight into the typical steps involved in the preparation of such compounds.

Caption: Generalized workflow for the synthesis of a fluorinated pyridine derivative.

Technical Guide: Physical Properties of 5-Chloro-3-fluoro-N-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound 5-Chloro-3-fluoro-N-methylpyridin-2-amine. It includes a summary of its key physical data, detailed experimental protocols for the determination of critical properties, and a workflow visualization to aid in laboratory practices.

Core Physical Properties

This compound, with the CAS number 220714-72-7, is a substituted pyridine derivative.[1][2] Its chemical structure and properties make it a compound of interest in medicinal chemistry and drug discovery. The table below summarizes its key physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C6H6ClFN2 | [1] |

| Molecular Weight | 160.58 g/mol | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 221.8 ± 40.0 °C at 760 mmHg | [1] |

| Flash Point | 87.9 ± 27.3 °C | [1] |

| Refractive Index | 1.571 | [1] |

| XLogP3 | 1.61 | [1] |

| PSA (Polar Surface Area) | 24.9 Ų | [1] |

Experimental Protocols

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition is sharp and occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which it melts.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new capillary with the sample. Set the apparatus to heat rapidly to a temperature about 15-20 °C below the estimated melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute as the temperature approaches the melting point.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

pKa Determination: Potentiometric Titration

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and accurate method for its determination.

Materials:

-

pH meter with a combination pH electrode (calibrated)

-

Magnetic stirrer and stir bar

-

Burette (calibrated)

-

Beaker

-

Volumetric flasks and pipettes

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low)

-

Inert gas supply (e.g., nitrogen or argon) if the sample is sensitive to air

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Prepare a solution of this compound of a precise concentration (e.g., 0.01 M) in a beaker. If necessary, use a co-solvent like ethanol or methanol and ensure the electrode is suitable for the solvent system.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and begin gentle stirring. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. If needed, blanket the solution with an inert gas.

-

Initial pH: Record the initial pH of the amine solution.

-

Titration: Add the standardized strong acid titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Data Collection: Continue the titration until the pH changes significantly, indicating the equivalence point has been passed. Collect data points well before and after this point.

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

Logical Relationship: pKa and Molecular Structure

Caption: Factors influencing the pKa of the amine.

References

5-Chloro-3-fluoro-N-methylpyridin-2-amine molecular weight

An In-Depth Technical Guide to the Molecular Weight of 5-Chloro-3-fluoro-N-methylpyridin-2-amine

This guide provides a detailed overview of the molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Molecular Composition and Weight

The molecular formula for this compound is C₆H₆ClFN₂.[1][2] The molecular weight is a critical parameter for a wide range of applications, from reaction stoichiometry to the interpretation of analytical data. The calculated molecular weight, based on the atomic masses of its constituent elements, is approximately 160.58 g/mol .[1]

Data Presentation: Atomic Composition and Molecular Weight Contribution

The following table details the contribution of each element to the overall molecular weight of the compound.

| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 160.576 |

Note: Atomic weights are based on IUPAC standard atomic weights and may vary slightly based on isotopic abundance.[3][4][5][6][7][8][9]

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is essential for confirming the identity and purity of a synthesized compound. Mass spectrometry is the primary technique employed for this purpose.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Objective: To experimentally determine the molecular weight of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small quantity (typically <1 mg) of the synthesized this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Ensure the sample is fully dissolved to prevent clogging of the instrument's sample introduction system.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) is preferred for accurate mass determination.

-

Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

-

Mass Spectrometry Analysis:

-

Infusion: The prepared sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: In the ESI source, a high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis: The generated ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

-

Data Analysis:

-

The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺.

-

The m/z value of this peak is recorded. To determine the molecular weight (M) of the neutral molecule, subtract the mass of a proton (approximately 1.007 amu) from the observed m/z value.

-

The presence of chlorine will result in a characteristic isotopic pattern, with a peak for the ³⁵Cl isotope and a smaller peak (approximately one-third the intensity) at M+2 for the ³⁷Cl isotope, further confirming the compound's identity.

-

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the determination of the molecular weight of this compound.

Caption: Theoretical Molecular Weight Calculation Workflow.

Caption: Experimental Molecular Weight Determination Workflow.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. Chlorine - Wikipedia [en.wikipedia.org]

- 4. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. byjus.com [byjus.com]

- 9. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Methodological & Application

Application Notes and Protocols for 5-Chloro-3-fluoro-N-methylpyridin-2-amine in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-fluoro-N-methylpyridin-2-amine is a halogenated and N-methylated pyridinamine derivative. While specific public domain data on this compound is limited, its structural similarity to other substituted pyridines suggests its potential as a valuable intermediate in pharmaceutical and agrochemical research. Halogenated pyridines are key building blocks in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for oncology and therapeutics for cardiovascular diseases. This document provides an overview of its potential applications, a plausible synthetic protocol, and key data based on closely related analogs.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The N-methylation of the amino group further refines these properties. This compound (CAS No. 220714-72-7) incorporates these features, positioning it as a promising, albeit under-documented, intermediate for drug discovery. Its analogs are known to be used in the synthesis of active pharmaceutical ingredients (APIs) targeting a variety of diseases.[1][2][3]

Physicochemical Properties of Structurally Related Pyridine Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | Reference |

| 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 | C5H4ClFN2 | 146.55 | Not Available | >97% | [3] |

| 5-Amino-2-chloro-3-methylpyridine | 38186-82-2 | C6H7ClN2 | 142.59 | 93-98 | 97% | |

| 2-Chloro-3-fluoro-5-methylpyridine | 34552-15-3 | C6H5ClFN | 145.56 | 29-30 | Not Available | [4] |

| 5-Chloro-N-methylpyridin-2-amine | 4214-80-6 | C6H7ClN2 | 142.59 | Not Available | 97% | [5] |

Potential Pharmaceutical Applications

Based on the applications of structurally similar compounds, this compound is anticipated to be a useful intermediate in the synthesis of:

-

Kinase Inhibitors: Halogenated aminopyridines are common scaffolds for ATP-competitive kinase inhibitors. For instance, 2-Amino-5-chloro-3-fluoropyridine is used in the synthesis of inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.[3]

-

Cardiovascular Drugs: Related pyridine derivatives have been utilized as intermediates in the development of drugs targeting cardiovascular diseases.[1][2]

-

Metabolic Disorder Therapeutics: Analogs have been used to synthesize disruptors of the glucokinase-glucokinase regulatory protein interaction, a target for type II diabetes treatment.[3]

-

Agrochemicals: Substituted pyridines are also prevalent in the agrochemical industry for the development of novel pesticides and herbicides.[1][2]

Experimental Protocols

The following are proposed experimental protocols based on established synthetic routes for similar compounds.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine (Precursor)

This protocol is adapted from a patented synthesis of a key precursor.[6]

Materials:

-

3-Chloro-2,5,6-trifluoropyridine

-

Hydrazine hydrate

-

Methanol

-

Raney Nickel

-

Hydrogen gas

-

Standard laboratory glassware and safety equipment

Procedure:

-

Hydrazination: In a reaction flask, dissolve 3-chloro-2,5,6-trifluoropyridine in methanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to obtain the crude hydrazinyl intermediate.

-

Reduction: Prepare a suspension of the crude intermediate and Raney Nickel catalyst in methanol in a hydrogenation reactor.

-

Introduce hydrogen gas into the reactor and maintain at room temperature for 12 hours.

-

After the reaction is complete, filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-3-fluoro-5-chloropyridine as a solid. A purity of over 98% can be expected.[6]

Protocol 2: N-Methylation of 2-Amino-5-chloro-3-fluoropyridine

This is a general protocol for the N-methylation of an aminopyridine.

Materials:

-

2-Amino-5-chloro-3-fluoropyridine

-

Formaldehyde or a suitable methylating agent (e.g., methyl iodide)

-

Reducing agent (e.g., sodium borohydride if using formaldehyde)

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Base (e.g., potassium carbonate, if necessary)

-

Standard laboratory glassware and safety equipment

Procedure (via reductive amination):

-

Dissolve 2-Amino-5-chloro-3-fluoropyridine in methanol.

-

Add an aqueous solution of formaldehyde.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Visualizations

Logical Synthesis Workflow

References

Application Notes and Protocols for Halogenated Pyridinamines in Agrochemical Synthesis

A focus on 5-Chloro-3-fluoro-N-methylpyridin-2-amine and related analogues

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and detailed information regarding the specific application of This compound in agrochemical synthesis is limited in publicly available scientific literature and patent databases. This document provides a comprehensive overview of the synthesis and potential applications of closely related halogenated pyridinamine derivatives as valuable intermediates in the development of new agrochemicals. The protocols and pathways described for these analogues may offer valuable insights and starting points for research involving this compound.

Introduction

Halogenated pyridine derivatives are a cornerstone in the synthesis of a wide array of agrochemicals, including fungicides, herbicides, and insecticides. The introduction of fluorine and chlorine atoms into the pyridine ring can significantly modulate the biological activity, metabolic stability, and physicochemical properties of the resulting compounds. While specific data on this compound is scarce, its structural motifs are present in a variety of bioactive molecules. This document will focus on the synthesis and utility of key structural analogues to provide a framework for its potential use.

Closely Related and Commercially Available Analogues

Several structurally similar compounds are more widely documented and are used as key intermediates in both pharmaceutical and agrochemical research. Understanding their synthesis and reactions is crucial for postulating pathways for the title compound.

Table 1: Physicochemical Data of this compound and Related Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound | 220714-72-7 | C6H6ClFN2 | 160.58 | Not available |

| 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 | C5H4ClFN2 | 146.55 | Dark brown solid[1] |

| 5-Chloro-N-methylpyridin-2-amine | 4214-80-6 | C6H7ClN2 | 142.59 | Solid[2] |

| 2-Chloro-3-fluoro-5-methylpyridine | 34552-15-3 | C6H5ClFN | 145.56 | White to Almost white powder to lump[3] |

Synthetic Pathways

The synthesis of halogenated aminopyridines often involves multi-step sequences starting from commercially available pyridine precursors. The following sections outline general synthetic strategies for related compounds, which could be adapted for the synthesis of this compound.

General Synthetic Workflow

The synthesis of substituted pyridines can be approached through various routes, including building the ring from acyclic precursors or by modifying a pre-existing pyridine ring. For halogenated aminopyridines, a common strategy involves the sequential introduction of substituents.

Caption: A generalized workflow for the synthesis of substituted pyridines.

Protocol 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine from 2,3-Difluoro-5-chloropyridine

This protocol describes the amination of a di-fluorinated pyridine derivative, a common strategy for introducing an amino group.

Materials:

-

2,3-Difluoro-5-chloropyridine

-

Aqueous ammonia

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Petroleum ether

-

High-pressure autoclave

Procedure:

-

Charge a high-pressure autoclave with 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol).[4]

-

Seal the autoclave and heat the reaction mixture to 120°C for 24 hours.[4]

-

After the reaction, cool the mixture. A pale yellow solid is expected to precipitate.[4]

-

Filter the precipitate and wash the filter cake with water.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the organic solvent under reduced pressure.

-

The resulting solid can be triturated with a small amount of petroleum ether and filtered.

-

Combine all solid fractions to obtain 2-amino-3-fluoro-5-chloropyridine.

Table 2: Reaction Parameters for the Synthesis of 2-Amino-3-fluoro-5-chloropyridine

| Parameter | Value | Reference |

| Starting Material | 2,3-Difluoro-5-chloropyridine | [4] |

| Reagent | Aqueous ammonia | [4] |

| Temperature | 120°C | [4] |

| Reaction Time | 24 hours | [4] |

| Yield | 85.94% | [4] |

Potential Applications in Agrochemical Synthesis

While direct applications of this compound are not documented, its structural features suggest potential as an intermediate for various classes of agrochemicals. The N-methyl-2-aminopyridine moiety is a key component in several commercialized products.

Hypothetical Signaling Pathway Inhibition

Many modern insecticides target the nicotinic acetylcholine receptors (nAChRs) in insects. The aminopyridine scaffold can be a crucial part of molecules designed to interact with these receptors.

Caption: A simplified diagram of insecticide action on nAChRs.

Conclusion

While this compound remains a molecule with underexplored potential in agrochemical synthesis, the established importance of related halogenated pyridinamines provides a strong rationale for its investigation. The synthetic protocols and biological targets associated with its analogues offer a clear roadmap for researchers aiming to incorporate this novel building block into new active ingredient discovery programs. Further research is warranted to elucidate its reactivity and to explore its utility in generating next-generation agrochemicals.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-3-fluoro-N-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 5-Chloro-3-fluoro-N-methylpyridin-2-amine. This protocol is designed to facilitate the synthesis of 5-aryl-3-fluoro-N-methylpyridin-2-amine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The methodologies outlined are based on established principles for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The target substrate, this compound, presents unique challenges due to the presence of an electron-deficient pyridine ring, a coordinating amino group, and the less reactive chloro leaving group. However, with the appropriate choice of catalyst, ligand, and base, high-yielding coupling can be achieved. The resulting 5-aryl-3-fluoro-N-methylpyridin-2-amine derivatives are of significant interest in pharmaceutical research due to the prevalence of fluorinated pyridine cores in bioactive molecules.[1][2]

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[3][4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are recommended for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the coupling reaction with a new arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).

-

Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: For Challenging or Sterically Hindered Substrates

This protocol employs a more active catalyst system that can be effective for less reactive arylboronic acids or when Protocol 1 gives low yields.

Materials:

-

This compound

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar biarylphosphine ligand

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Schlenk tube or microwave vial

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) to a Schlenk tube or microwave vial.

-

Add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the vessel and heat the reaction mixture to 110 °C for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography.

Data Presentation: Reaction Conditions

The choice of catalyst, base, and solvent is critical for the success of the Suzuki coupling of chloropyridines. Below is a summary of commonly employed conditions for similar substrates, which can serve as a starting point for optimization.

| Parameter | Condition A | Condition B | Condition C |

| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |

| Ligand | PPh₃ | SPhos / XPhos | None |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent System | Dioxane/Water | Toluene | THF |

| Temperature | 80-100 °C | 100-120 °C | 70-90 °C |

| Typical Substrates | Electron-rich and neutral arylboronic acids | Sterically hindered or electron-poor arylboronic acids | General purpose |

Experimental Workflow

The general workflow for setting up and performing the Suzuki coupling reaction is outlined below.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting

-

Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or switching to a more active catalyst/ligand combination as described in Protocol 2. Ensure that the reagents and solvents are anhydrous and that the system is properly degassed.

-

Decomposition of Boronic Acid: Protodeboronation can be a significant side reaction. Using a milder base like potassium fluoride (KF) or ensuring the reaction is run under strictly anhydrous conditions can mitigate this.

-

Catalyst Inhibition: The amino group on the pyridine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky biarylphosphine ligands can often overcome this issue.[5]

Safety Precautions

-

Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals and functional materials. The application of this palladium-catalyzed cross-coupling reaction to substituted pyridines is of particular significance due to the ubiquity of the pyridine motif in drug discovery. These application notes provide a comprehensive overview, detailed protocols, and comparative data to facilitate the successful amination of a variety of substituted halopyridines.

Introduction

The synthesis of N-substituted pyridines via traditional methods, such as nucleophilic aromatic substitution (SNAr), is often challenging due to the electron-rich nature of the pyridine ring, which disfavors nucleophilic attack. The Buchwald-Hartwig amination offers a powerful and general alternative, allowing for the coupling of a wide range of amines with halopyridines under relatively mild conditions.[1] The reaction typically involves a palladium catalyst, a phosphine or carbene ligand, and a base in an inert solvent.[1] The choice of these components is critical and depends on the specific substrates being coupled.[2]

Key Reaction Parameters

Successful Buchwald-Hartwig amination of substituted pyridines hinges on the careful selection of several key parameters:

-

Pyridine Substrate: The nature and position of the halogen on the pyridine ring significantly impact reactivity. The general reactivity trend for the halide is I > Br > Cl.[3] The electronic properties of other substituents on the pyridine ring also play a role.

-

Amine Coupling Partner: Primary and secondary aliphatic and aromatic amines, as well as a variety of N-heterocycles, can be used as coupling partners. Steric hindrance on the amine can influence the required reaction conditions.

-

Catalyst System: The combination of a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a ligand is crucial.[2] Bulky, electron-rich phosphine ligands, such as Xantphos, BINAP, and various biarylphosphines (e.g., XPhos), are often employed to facilitate the catalytic cycle.[3][4][5]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3).[3][4]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used to ensure a water-free reaction environment.[6]

Data Presentation: Comparative Tables

The following tables summarize reaction conditions for the Buchwald-Hartwig amination of various substituted pyridines, categorized by the position of the halogen and the type of amine.

Table 1: Amination of 2-Halopyridines

| Halopyridine | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Aniline | Pd(OAc)2 (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 2 | 98 |

| 2-Chloropyridine | Aniline | Pd2(dba)3 (2) | XPhos (8) | K3PO4 (2.0) | t-BuOH | 100 | 24 | 95 |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd2(dba)3 (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (2.8) | Toluene | 80 | 4 | 60[4] |

| 2,4-Dichloropyridine | Aniline | Pd(OAc)2 (2) | Xantphos (4) | Cs2CO3 (1.5) | Dioxane | 100 | 18 | 85 |

Table 2: Amination of 3-Halopyridines

| Halopyridine | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromopyridine | Morpholine | Pd(OAc)2 (1) | Xantphos (2) | NaOtBu (1.2) | Toluene | 90 | 16 | 92 |

| 3-Bromopyridine | n-Butylamine | Pd2(dba)3 (1.5) | RuPhos (3.0) | KOtBu (1.5) | Dioxane | 100 | 12 | 88 |

| 3-Iodopyridine | Aniline | Pd(OAc)2 (2) | P(o-tolyl)3 (4) | Cs2CO3 (2.0) | Toluene | 110 | 24 | 85 |

Table 3: Amination of 4-Halopyridines

| Halopyridine | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chloropyridine | Benzylamine | Pd(OAc)2 (5) | Josiphos (6) | NaOtBu (1.5) | Toluene | 100 | 0.5 | 90 |

| 4-Iodopyridine | Aniline | Pd(OAc)2 (1) | Xantphos (1.5) | Cs2CO3 (1.4) | Dioxane | 100 | 3 | 97 |

| 4-Chloro-N-phenylpyridin-2-amine | Benzylamine | Pd(OAc)2 (5) | Josiphos (6) | NaOtBu (1.5) | Toluene | 100 | 0.5 | 85 |

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Caption: Factors influencing Buchwald-Hartwig amination outcomes.

Experimental Protocols

Protocol 1: Synthesis of N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine

This protocol details the amination of a 2-bromopyridine with a primary aliphatic diamine.[4]

-

Materials:

-

2-bromo-6-methylpyridine (3.0 g, 18 mmol)

-

(+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol)

-

[Pd2(dba)3] (160 mg, 0.18 mmol)

-

(±)-BINAP (218 mg, 0.35 mmol)

-

Sodium tert-butoxide (2.4 g, 25 mmol)

-

Toluene (50 mL, distilled over sodium)

-

Diethyl ether

-

Brine

-

Magnesium sulfate (MgSO4)

-

-

Procedure:

-

To a large Schlenk vessel, add (+/-)-trans-1,2-diaminocyclohexane, 2-bromo-6-methylpyridine, [Pd2(dba)3], (±)-BINAP, and NaOtBu.

-

Evacuate the vessel and backfill with argon. This step should be repeated three times.

-

Add toluene (50 mL) via syringe.

-

Heat the resulting deep red/brown mixture to 80°C and stir for 4 hours under an argon atmosphere.

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether (50 mL).

-

Wash the organic mixture with brine (2 x 30 mL).

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be recrystallized from pentane/diethyl ether to yield the pure product.

-

Protocol 2: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

This protocol describes the amination of a 2-chloro-substituted pyrimidine (a nitrogen-containing pyridine analogue) with various anilines.[7][8]

-

Materials:

-

2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 equiv)

-

Substituted aniline (1.2 equiv)

-

Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) (0.05 equiv)

-

Xantphos (0.10 equiv)

-

Sodium tert-butoxide (1.5 equiv)

-

Toluene (anhydrous)

-

-

Procedure:

-

In an oven-dried flask under a nitrogen atmosphere, combine 2-chloro-4-(pyridin-3-yl)pyrimidine, the corresponding aniline, PdCl2(PPh3)2, Xantphos, and sodium tert-butoxide.

-

Add anhydrous toluene via syringe.

-

Heat the mixture to reflux and stir under nitrogen.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: General Procedure for the Amination of 4-Chloropyridines with Benzylamines

This protocol provides a general method for the coupling of 4-chloropyridines with primary amines.

-

Materials:

-

4-Chloropyridine derivative (1.0 equiv)

-

Benzylamine derivative (1.1 equiv)

-

Pd(OAc)2 (0.05 equiv)

-

Josiphos ligand (0.06 equiv)

-